molecular formula C19H30N2O3 B2663530 tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate CAS No. 1713163-37-1

tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate

Cat. No.: B2663530
CAS No.: 1713163-37-1
M. Wt: 334.46
InChI Key: INJZKDHJBVGPTJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate is a piperidine derivative featuring a Boc (tert-butoxycarbonyl) protective group, an aminomethyl substituent, and a 2-methoxybenzyl moiety at the 4-position of the piperidine ring. This compound is structurally complex due to its dual substitution pattern, which combines polar (aminomethyl) and aromatic (2-methoxybenzyl) groups. Such derivatives are often intermediates in medicinal chemistry, particularly in the synthesis of multitarget-directed ligands (MTDLs) for neurodegenerative diseases or kinase inhibitors .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[(2-methoxyphenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-11-9-19(14-20,10-12-21)13-15-7-5-6-8-16(15)23-4/h5-8H,9-14,20H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJZKDHJBVGPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Aminomethyl Group: This step often involves the reaction of the piperidine ring with formaldehyde and a secondary amine under reductive amination conditions.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with a methoxybenzyl halide.

    Protection of the Carboxylate Group: The tert-butyl group is typically introduced to protect the carboxylate functionality, often using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the piperidine ring to a more saturated form.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Alcohols or more saturated piperidine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, it serves as a scaffold for the development of new therapeutic agents, particularly those targeting the central nervous system.

Industry

In the industrial sector, it can be used in the production of specialty chemicals and as a building block for more complex synthetic routes.

Mechanism of Action

The mechanism by which tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl and methoxybenzyl groups can enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Piperidine 4-Position

The 4-position of the piperidine ring is a critical site for structural diversification. Below is a comparison of substituent effects on physicochemical and biological properties:

Compound Name Substituents at 4-Position Key Properties/Applications References
tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate Aminomethyl + 2-methoxybenzyl Potential MTDLs for Alzheimer’s disease
tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate Aminomethyl + 4-fluorobenzyl Enhanced lipophilicity; fluorinated analogs for improved metabolic stability
tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate Aminomethyl + cyclobutylmethyl Increased steric bulk; potential CNS permeability optimization
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate Aminomethyl only Simplified scaffold for coupling reactions (e.g., peptide synthesis)
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Phenylamino Precursor in illicit drug synthesis; regulated under international narcotics guidelines

Key Observations :

  • Aromatic vs. In contrast, cyclobutylmethyl substituents prioritize conformational rigidity and metabolic stability.
  • Fluorine Effects: The 4-fluorobenzyl analog () demonstrates how halogenation can modulate lipophilicity (logP) and bioavailability compared to the non-fluorinated 2-methoxybenzyl variant.
  • Regulatory Status: The phenylamino derivative () is flagged as a controlled precursor, highlighting the importance of substituent choice in legal and safety evaluations.

Yield and Purity Challenges :

  • reports a 97% yield for a sulfonyl intermediate, but coupling steps (e.g., amide bond formation in ) often result in moderate yields (49–86%) due to steric hindrance from the Boc group .
  • Chromatographic purification (silica gel, gradient elution) is frequently required to isolate analogs with high purity .
Spectroscopic and Analytical Data

Comparative NMR and mass spectrometry data highlight structural differences:

  • 1H NMR Shifts :
    • The 2-methoxybenzyl group in the target compound produces aromatic proton signals at δ 6.8–7.4 ppm (similar to δ 7.71 ppm in for a nitrobenzoyl analog).
    • The Boc group’s tert-butyl protons resonate as a singlet near δ 1.3–1.4 ppm across all analogs .
  • Mass Spectrometry :
    • The molecular ion ([M+H]⁺) for the target compound is expected at ~405–415 Da, consistent with analogs in ([M+H]⁺ = 397.60–399.60) .

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